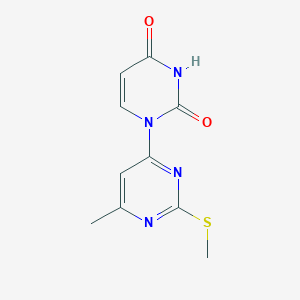
3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar isoxazole derivatives involves starting with dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by subsequent modifications to achieve the desired substituents. Through controlled stoichiometry and reaction conditions, differential derivatization to carboxamides is possible, indicating a versatile approach to synthesizing compounds like 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide (Yu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals two approximately planar parts: an N-3-amido-5-methylisoxazole group and a dimethylbenzene group. The planarity is reinforced by an intramolecular C-H...O hydrogen bond, suggesting a stable and defined structure conducive to specific chemical interactions (Rodier et al., 1993).
Chemical Reactions and Properties
The reactivity and properties of isoxazole derivatives can be manipulated through functional group modifications. For instance, the introduction of arylthiomethyl groups followed by oxidation to arylsulfonylmethyl derivatives showcases chemoselectivity and functional versatility, important for chemical synthesis and applications (Yu et al., 2009).
Physical Properties Analysis
The analysis of physical properties such as crystalline structure and hydrogen bonding patterns provides insight into the stability and solubility of compounds. For example, the crystal structure of related compounds shows dimers linked by N-H...N hydrogen bonds, indicating solid-state stability and potential intermolecular interactions (Rodier et al., 1993).
Chemical Properties Analysis
Isoxazole derivatives exhibit diverse chemical properties, including reactivity towards nucleophiles and electrophiles, allowing for a broad range of chemical transformations. These properties are crucial for developing novel compounds with specific functionalities (Yu et al., 2009).
Applications De Recherche Scientifique
Insecticidal Activity and Chemical Synthesis
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides and their derivatives, including compounds starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, have been explored for their insecticidal activity. Through careful chemical synthesis, these compounds have been evaluated for their potential in agricultural pest control, demonstrating significant insecticidal properties. This research indicates the role of similar isoxazole derivatives in developing new insecticides (G. Yu et al., 2009).
Catalysis and Organic Synthesis
Compounds with isoxazole rings have been utilized as ligands in the synthesis of bimetallic boron-containing heterogeneous catalysts, demonstrating significant activity in catalyzing Suzuki reactions in aqueous media. This showcases the compound's utility in facilitating the synthesis of heterobiaryls, indicating its potential application in catalysis and organic synthesis processes (N. A. Bumagin et al., 2019).
Antitumor Activity
The structural motif present in 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is reminiscent of compounds studied for their antitumor properties. For instance, imidazotetrazines derivatives have shown promising results as broad-spectrum antitumor agents, suggesting that similar isoxazole derivatives could be explored for potential antitumor applications (M. Stevens et al., 1984).
Advanced Materials and Solar Cell Applications
Isoxazole derivatives have been investigated for their role in the development of advanced materials, including their application in bulk heterojunction solar cells. The incorporation of such compounds in the solar cell matrix has been shown to improve photovoltaic performance, indicating their utility in renewable energy technologies (T. Chu et al., 2011).
Herbicidal Activity
Similar to insecticidal applications, derivatives of isoxazole have been synthesized and shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds. This indicates the potential of 3,5-dimethyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide derivatives to contribute to the development of new herbicides (B. Hamper et al., 1995).
Propriétés
IUPAC Name |
3,5-dimethyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-10(8(2)15-13-7)11(14)12-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBNGLBQPKJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)
![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)
